[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine
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Overview
Description
[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of two morpholine rings and a sulfonyl group attached to a phenylamine core, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
Chemistry: In chemistry, [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and structural biology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine typically involves the reaction of 4-morpholinylphenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different nucleophiles attached to the phenyl ring.
Comparison with Similar Compounds
- [4-(Morpholin-4-yl)benzyl]amine
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine stands out due to its dual morpholine rings and sulfonyl group, which confer unique chemical and biological properties. This structure allows for versatile reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJROIOFCRLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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